Cas no 1380156-62-6 (2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol)

2-アミノ-3-(3-クロロ-2,4-ジフルオロフェニル)プロパン-1-オールは、高度に機能化された芳香族プロパノールアミン誘導体です。その分子構造には、3-クロロ-2,4-ジフルオロフェニル基とアミノ基、ヒドロキシル基が含まれ、優れた分子多様性を示します。特に、フッ素原子と塩素原子の導入により、電子効果や立体効果が調整可能で、医薬品中間体や生理活性化合物の合成において重要な役割を果たします。また、光学活性体としての利用も可能であり、不斉合成の構築ブロックとしての価値が高いです。この化合物は、有機合成化学や創薬研究において、高い反応性と選択性を発揮します。

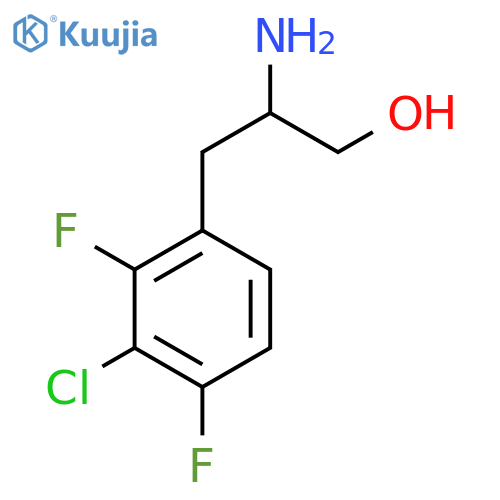

1380156-62-6 structure

商品名:2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol

2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol

- 1380156-62-6

- EN300-1978991

-

- インチ: 1S/C9H10ClF2NO/c10-8-7(11)2-1-5(9(8)12)3-6(13)4-14/h1-2,6,14H,3-4,13H2

- InChIKey: LSYLTINGYAUBFU-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(=C1F)CC(CO)N)F

計算された属性

- せいみつぶんしりょう: 221.0418980g/mol

- どういたいしつりょう: 221.0418980g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 46.2Ų

2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1978991-0.5g |

2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol |

1380156-62-6 | 0.5g |

$1289.0 | 2023-09-16 | ||

| Enamine | EN300-1978991-5.0g |

2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol |

1380156-62-6 | 5g |

$3520.0 | 2023-06-01 | ||

| Enamine | EN300-1978991-0.25g |

2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol |

1380156-62-6 | 0.25g |

$1235.0 | 2023-09-16 | ||

| Enamine | EN300-1978991-2.5g |

2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol |

1380156-62-6 | 2.5g |

$2631.0 | 2023-09-16 | ||

| Enamine | EN300-1978991-5g |

2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol |

1380156-62-6 | 5g |

$3894.0 | 2023-09-16 | ||

| Enamine | EN300-1978991-10g |

2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol |

1380156-62-6 | 10g |

$5774.0 | 2023-09-16 | ||

| Enamine | EN300-1978991-1g |

2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol |

1380156-62-6 | 1g |

$1343.0 | 2023-09-16 | ||

| Enamine | EN300-1978991-1.0g |

2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol |

1380156-62-6 | 1g |

$1214.0 | 2023-06-01 | ||

| Enamine | EN300-1978991-0.1g |

2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol |

1380156-62-6 | 0.1g |

$1183.0 | 2023-09-16 | ||

| Enamine | EN300-1978991-0.05g |

2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol |

1380156-62-6 | 0.05g |

$1129.0 | 2023-09-16 |

2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

1380156-62-6 (2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol) 関連製品

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量